Introduction: The Strategic Role of Fluorine in the Quinoxaline Scaffold
Introduction: The Strategic Role of Fluorine in the Quinoxaline Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinoxaline
This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Fluoroquinoxaline, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. By integrating experimental data with computational insights, we aim to deliver a resource that is not only descriptive but also explanatory, grounding every piece of information in established scientific principles.
The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4][5] The strategic introduction of a fluorine atom onto this scaffold, as in 5-Fluoroquinoxaline, is a cornerstone of modern drug design.[6] Fluorine's unique properties—high electronegativity, small van der Waals radius, and its ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical profile. This often leads to improved metabolic stability, enhanced binding affinity to biological targets, and optimized membrane permeability.[6]
This document serves as an in-depth guide to these properties, offering both the data and the underlying scientific rationale necessary for its effective application in research and development.
Molecular and Structural Characteristics
Understanding the fundamental structure of 5-Fluoroquinoxaline is the first step in appreciating its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂ | [7][8] |
| Molecular Weight | 148.14 g/mol | [7] |
| CAS Number | 77130-30-4 | [7] |
| Appearance | White to off-white solid | [7] |
The defining feature of this molecule is the fluorine atom at the C5 position. Its strong electron-withdrawing inductive effect (-I) significantly polarizes the aromatic system. This electronic perturbation influences the basicity of the nitrogen atoms and the reactivity of the entire ring system, particularly towards nucleophilic and electrophilic reagents.
Caption: Standard workflow for NMR-based structural elucidation.
Protocol: Acquiring a ¹H NMR Spectrum
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Preparation: Accurately weigh 5-10 mg of 5-Fluoroquinoxaline and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Locking & Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present based on their characteristic vibrational frequencies.
-
Aromatic C-H Stretch: Weak to medium bands expected >3000 cm⁻¹. [9]* C=N and C=C Stretch: Medium to strong bands in the 1650-1450 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption band is expected in the 1250-1000 cm⁻¹ region, which is a key diagnostic peak for fluorinated aromatic compounds. [9] Protocol: KBr Pellet Sample Preparation
-
Grinding: Grind a small amount (~1-2 mg) of 5-Fluoroquinoxaline with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.
-
Pressing: Transfer a portion of the powder into a pellet press.
-
Evacuation: Briefly apply a vacuum to remove trapped air.
-
Compression: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum. The KBr is transparent in the mid-IR region, ensuring that all observed peaks belong to the sample. [10]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
The spectrum of quinoxaline derivatives typically shows multiple absorption bands corresponding to π → π* transitions. [11][12]The introduction of the fluorine atom may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λmax) due to its electronic influence on the chromophore. [11] Protocol: Obtaining a UV-Vis Spectrum
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution: Prepare a concentrated stock solution of 5-Fluoroquinoxaline of known concentration.
-
Dilution: Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with a cuvette containing the sample solution and scan the desired wavelength range (e.g., 200-400 nm).
Computational Insights via Density Functional Theory (DFT)
Modern research relies heavily on computational methods to predict and rationalize experimental findings. DFT is a powerful tool for modeling the electronic structure and properties of molecules like 5-Fluoroquinoxaline. [13][14]
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap between them (the HOMO-LUMO gap) relates to the molecule's electronic stability and the energy required for electronic excitation. [15][16]* Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites of interaction for intermolecular forces and chemical reactions. [13]
Caption: A typical workflow for predicting molecular properties using DFT.
Conclusion: A Profile of a Modern Heterocycle
5-Fluoroquinoxaline presents a fascinating case study in physical organic chemistry. Its properties are a direct consequence of the interplay between the foundational quinoxaline scaffold and the potent electronic effects of the C5-fluorine substituent. The data and protocols outlined in this guide demonstrate that a combination of classic physical measurements (melting point, solubility), advanced spectroscopy (NMR, IR, UV-Vis), and modern computational analysis (DFT) is essential for a complete characterization. This comprehensive understanding is paramount for medicinal chemists and materials scientists seeking to rationally design and deploy novel quinoxaline-based molecules for advanced applications.
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